[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine
Description
Properties
CAS No. |
741717-65-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.3 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reaction for Pyrazole Core Formation
The pyrazole ring is synthesized via cyclization of hydrazine derivatives with 1,3-diketones. For instance, 3,5-dimethylpyrazole is prepared by reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate under reflux conditions (80–100°C, 6–8 hours). This reaction proceeds through a nucleophilic attack mechanism, where hydrazine acts as a bifunctional nucleophile, forming the pyrazole core with methyl substituents at positions 3 and 5.
Key Reaction Parameters:
Benzylation of Pyrazole
The phenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. A common approach involves reacting 3,5-dimethylpyrazole with 3-bromobenzylamine in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(OAc)₂).
Representative Procedure:
Amination of the Benzyl Group
The final step involves converting the benzyl bromide intermediate to the primary amine. This is achieved via a Gabriel synthesis or direct ammonolysis:
Gabriel Synthesis:
-
Phthalimide Protection: React benzyl bromide with potassium phthalimide in DMF (60°C, 4 hours).
-
Deprotection: Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 6 hours).
Yield: 65–72%.
Direct Ammonolysis:
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency and safety. Key advantages include:
-
Reduced Reaction Time: 2–4 hours vs. 12–16 hours in batch processes.
-
Higher Purity: Automated in-line purification (e.g., scavenger resins) minimizes byproducts.
Process Overview:
Purification Strategies
-
Crystallization: Ethanol/water mixtures (70:30 v/v) achieve >99% purity.
-
Chromatography: Simulated moving bed (SMB) chromatography replaces manual column purification.
Optimization of Reaction Conditions
Catalyst Screening
Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂) are compared for benzylation efficiency:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification. Toluene balances reactivity and ease of solvent removal.
Analytical Validation
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
-
Issue: Column chromatography is impractical for multi-kilogram batches.
-
Solution: Replace with acid-base extraction (e.g., HCl washing to isolate amine).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylmethanamines, depending on the specific reagents and conditions used.
Scientific Research Applications
[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, thereby exerting its biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Pyrazole/Phenyl) | Notable Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₅N₃ | 201.27 | 3,5-dimethyl (pyrazole); 3-phenylmethanamine | Amine group for derivatization |
| [2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine | C₁₂H₁₅N₃ | 201.27 | 3,5-dimethyl (pyrazole); 2-phenylmethanamine | Positional isomer affecting conformation |
| 3,5-Diphenyl-1H-pyrazole | C₁₅H₁₂N₂ | 220.27 | Phenyl groups at 3,5-positions (pyrazole) | Increased lipophilicity and steric bulk |
| 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile | C₁₃H₁₁F₃N₄ | 296.25 | Trifluoromethyl (pyrazole); nitrile group | Electron-withdrawing substituents |
| 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride | C₈H₁₆BrCl₂N₃ | 272.52 | Bromo, dimethyl (pyrazole); amine hydrochloride | Halogen enhances stability and reactivity |
Key Observations:
Positional Isomerism : The target compound differs from [2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine in the position of the pyrazole attachment on the phenyl ring (3- vs. 2-position), which may influence molecular conformation and intermolecular interactions .
Halogenation: Bromo-substituted analogs (e.g., C₈H₉BrClF₂N) exhibit increased molecular weight and lipophilicity, which could enhance membrane permeability in biological systems .
Steric Considerations : The 3,5-diphenylpyrazole derivative (C₁₅H₁₂N₂) has greater steric bulk compared to the target compound, which may reduce solubility but improve thermal stability .
Physicochemical Properties
- Amine vs. Nitrile Functionality : The methanamine group in the target compound increases polarity compared to nitrile-containing analogs, suggesting higher aqueous solubility .
- Hydrochloride Salts : Dihydrochloride derivatives (e.g., 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine dihydrochloride) enhance stability and crystallinity, a common strategy in pharmaceutical development .
Biological Activity
The compound [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine , also known by its CAS number 741717-65-7, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article aims to compile and analyze the biological activity of this compound based on existing literature, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇N₃
- Molecular Weight : 201.27 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with a phenyl group and an amine functional group, which is critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have shown significant activity against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : IC₅₀ values ranging from 2.43 to 7.84 µM.
- HepG2 (liver cancer) : IC₅₀ values between 4.98 and 14.65 µM .
The mechanism of action appears to involve the inhibition of microtubule assembly, leading to apoptosis in cancer cells. Specifically, compounds derived from pyrazole have been reported to enhance caspase-3 activity, suggesting a pathway for inducing programmed cell death .
Antimicrobial and Anti-inflammatory Properties
The pyrazole scaffold is known for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives can exhibit:
- Antibacterial effects against various pathogens.
- Anti-inflammatory activities that may be beneficial in treating chronic inflammatory diseases .
Study on Pyrazole Derivatives
A comprehensive study synthesized several pyrazole derivatives, including this compound, assessing their cytotoxic effects on cancer cell lines. The findings indicated that these compounds could significantly inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets associated with cancer progression. These studies suggest that the compound may interact effectively with proteins involved in tumor growth regulation .
Data Table: Biological Activities of Pyrazole Derivatives
| Activity Type | Target Cell Lines | IC₅₀ Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization leading to apoptosis |
| HepG2 | 4.98 - 14.65 | Apoptosis induction via caspase activation | |
| Antimicrobial | Various pathogens | Varies | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | In vitro models | Varies | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine, and how do substituents influence reaction efficiency?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3,5-dimethylpyrazole reacts with halogenated phenylmethanamine derivatives under reflux in polar aprotic solvents (e.g., DMF) . Substituents like methoxy or fluoro groups on the phenyl ring (as seen in analogues) alter electronic effects, impacting reaction rates and yields. Optimization requires adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., CuI for Ullmann-type couplings) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR confirm regiochemistry of the pyrazole ring and substituent positions. Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the methylamine group shows a singlet near δ 3.8 ppm .
- FTIR : Stretching vibrations for N-H (3300–3500 cm) and C=N (1600–1650 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 201.15 for CHN) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine reactivity. Store in airtight containers at 2–8°C to prevent degradation. Monitor stability via TLC or HPLC under varying pH and temperature conditions .
Advanced Research Questions
Q. How can conflicting data on synthetic yields (e.g., 60% vs. 85%) be resolved?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, catalyst loading) to identify critical factors.
- Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation and side reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and energy barriers for competing pathways .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F) to enhance membrane penetration. Compare MIC values against E. coli and S. aureus .
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., dihydrofolate reductase). Focus on H-bonding with pyrazole N-atoms and hydrophobic interactions with methyl groups .
Q. How do reaction conditions influence regioselectivity in pyrazole-functionalized analogues?
- Methodology :
- Temperature Control : Lower temperatures (0–25°C) favor kinetic products (e.g., 1,3-substitution), while higher temperatures (80°C) promote thermodynamic stability .
- Solvent Screening : Polar solvents (e.g., DMSO) stabilize charged intermediates, reducing side products like dimerized pyrazoles .
Q. What chromatographic techniques separate stereoisomers or regioisomers of this compound?
- Methodology :
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers .
- TLC : Silica gel plates with ethyl acetate:hexane (3:7) visualize regioisomers (R differences of 0.1–0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
